molecular formula C14H15FN4O2S B2860472 1-(3-Fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097897-89-5

1-(3-Fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No. B2860472
CAS RN: 2097897-89-5
M. Wt: 322.36
InChI Key: OAZVESHKLWKDPS-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, also known as FMBP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FMBP is a piperazine derivative that contains a thiadiazole ring and a fluoro-methoxybenzoyl moiety, which makes it a promising candidate for drug discovery.

Scientific Research Applications

Neuroimaging and Epilepsy Research

A study by Didelot et al. (2010) demonstrated the use of 18F-4-(2′-methoxyphenyl)-1-[2′-(N-2-pyridinyl)-p-fluorobenzamido]-ethyl-piperazine (18F-MPPF) PET imaging for the presurgical evaluation of drug-resistant temporal lobe epilepsy. This research highlighted the sensitivity and specificity of voxel-based analysis in localizing the epileptogenic zone, potentially offering insights into how similar compounds could be utilized in neuroimaging (Didelot et al., 2010).

Cancer Research

Patel et al. (2019) reported on [18F]DASA-23, a novel radiopharmaceutical developed for measuring pyruvate kinase M2 levels via PET, emphasizing its role in glioma research. The study indicates the potential of such compounds to target and visualize specific cancer metabolism pathways, offering a non-invasive method to delineate low-grade and high-grade gliomas (Patel et al., 2019).

Psychopharmacology

Lin et al. (2011) explored the subjective effects of piperazine derivatives (BZP and TFMPP) used as 'party pills'. While the study primarily focused on the psychoactive effects, it contributes to understanding the pharmacological profile of piperazine compounds, including potential therapeutic applications beyond recreational use (Lin et al., 2011).

Metabolism Studies

Research by Renzulli et al. (2011) on the disposition and metabolism of [14C]SB-649868, an orexin receptor antagonist, offers insights into the metabolic pathways and elimination mechanisms of complex piperazine derivatives. Such studies are crucial for drug development, indicating the broader applicability of piperazine derivatives in therapeutic contexts (Renzulli et al., 2011).

properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2S/c1-21-12-3-2-10(8-11(12)15)14(20)19-6-4-18(5-7-19)13-9-16-22-17-13/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZVESHKLWKDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NSN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

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